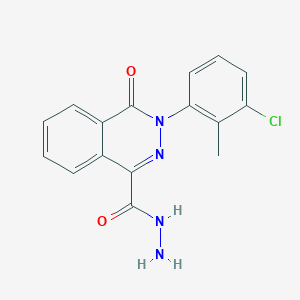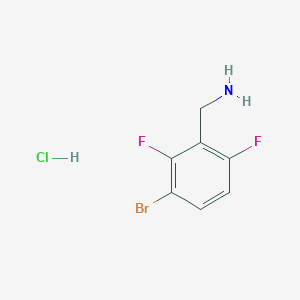
(3-Bromo-2,6-difluorophenyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-2,6-difluorophenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2378502-70-4 . It has a molecular weight of 258.49 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(3-Bromo-2,6-difluorophenyl)methanamine;hydrochloride” is 1S/C7H6BrF2N.ClH/c8-5-1-2-6(9)4(3-11)7(5)10;/h1-2H,3,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Bromo-2,6-difluorophenyl)methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 258.49 .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
- The synthesis of brominated compounds and their potential antioxidant properties were explored in a study that synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone with bromine. These compounds demonstrated effective antioxidant power in various in vitro assays, suggesting their potential as molecules with antioxidant properties (Çetinkaya et al., 2012).
Environmental Impact of Brominated Compounds
- Research on the degradation products of benzophenone-3 in chlorinated seawater swimming pools revealed the formation of brominated disinfection byproducts, indicating the environmental impact and transformation of brominated compounds in aquatic environments (Manasfi et al., 2015).
Chemical Synthesis Techniques
- A study on the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones showed that bromination conditions affect the placement of the bromine atom, highlighting the importance of reaction conditions in the synthesis of brominated organic molecules (Shirinian et al., 2012).
Photodegradation Studies
- The photodegradation of polybrominated diphenyl ethers (PBDEs) in different solvents was examined to understand their environmental fate. This study provided insights into the stability and degradation pathways of brominated flame retardants under UV light, contributing to the knowledge of their behavior in the environment (Eriksson et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wash thoroughly after handling (P264) .
Propriétés
IUPAC Name |
(3-bromo-2,6-difluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-5-1-2-6(9)4(3-11)7(5)10;/h1-2H,3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLLQGJWNVOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)
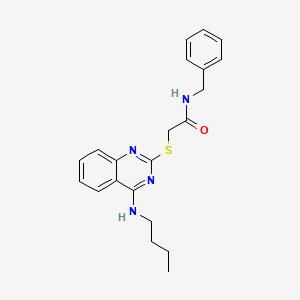
![N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B2834506.png)

![4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2834509.png)
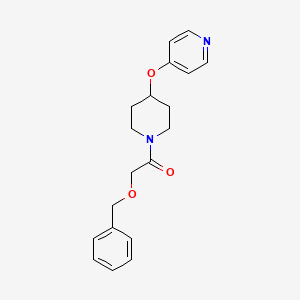

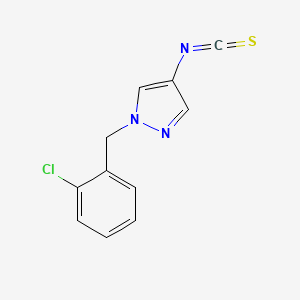
![(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834516.png)

![1-[(3-Methoxyphenyl)sulfonyl]proline](/img/structure/B2834520.png)
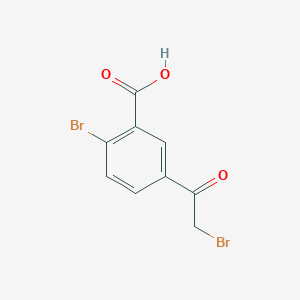
![3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine](/img/structure/B2834523.png)
